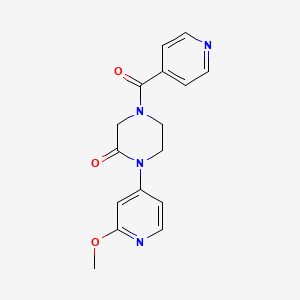

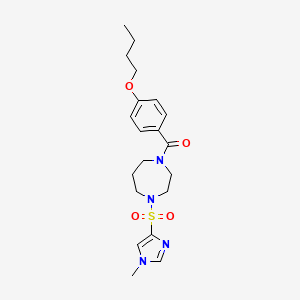

![molecular formula C20H18N4O2S2 B2481907 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1171182-81-2](/img/structure/B2481907.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiazole and thiazole derivatives typically involves the reaction of appropriate thione derivatives with chloroacetamide compounds or similar electrophilic substrates. For example, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives through a reaction involving 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives and 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various analytical techniques such as IR, 1H NMR, and mass spectra. For instance, the structure of the synthesized acetamide derivatives in the study by Duran and Demirayak (2012) was confirmed using these methods. Such analytical tools are crucial for confirming the successful synthesis and structural integrity of the compound.

Chemical Reactions and Properties

The chemical reactivity and properties of benzothiazole and thiazole derivatives depend significantly on their functional groups and molecular structure. These compounds can participate in various chemical reactions, including C-C coupling reactions and condensation reactions, to yield products with potential biological activities. For example, Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology and evaluated their biological activities (Gull et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For example, the presence of substituents on the benzothiazole or thiazole ring can affect the compound's solubility in different solvents, which is crucial for its application in biological systems.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and reactivity towards other chemical agents, are essential for understanding the compound's behavior in chemical reactions and biological environments. Duran and Canbaz (2013) determined the pKa values of benzothiazole acetamide derivatives, indicating their protonation states under different pH conditions (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A study by Janardhan et al. (2014) demonstrated the synthesis of fused thiazolo[3,2-a]pyrimidinones, utilizing N-aryl-2-chloroacetamides as doubly electrophilic building blocks. This synthesis pathway includes the formation of compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, highlighting its role in producing ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. The structural confirmation was achieved through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).

Research by Yurttaş et al. (2015) involved the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were evaluated for their antitumor activity in vitro against a variety of human tumor cell lines, highlighting the antitumor potential of benzothiazole derivatives and their importance in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities and Mechanisms

Altıntop et al. (2019) described the synthesis of a series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides and investigated their cytotoxic effects on various human cancer cell lines. This study found that certain phenyl-substituted compounds were more effective against cancer cells than naphthyl-substituted ones, indicating the potential selectivity and effectiveness of specific derivatives in anticancer therapy (Altıntop et al., 2019).

Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds showed significant activity, particularly in urease inhibition, surpassing the standard used in tests. This research underscores the versatility of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives in addressing a range of biological targets (Gull et al., 2016).

Eigenschaften

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-2-26-15-8-9-16-17(11-15)28-20(23-16)24-18(25)10-14-12-27-19(22-14)21-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,22)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAROBSKBBOQNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

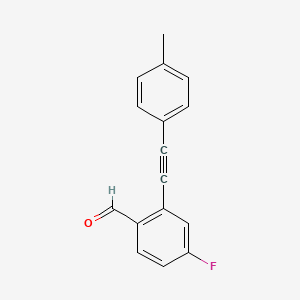

![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)

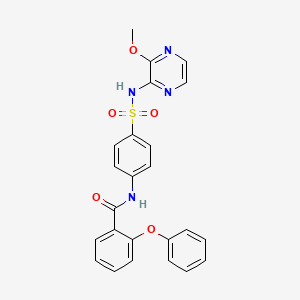

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)

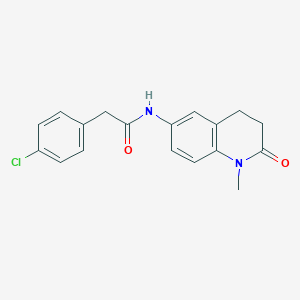

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)

![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)